1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
Overview
Description
1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine is a useful research compound. Its molecular formula is C22H28N4S and its molecular weight is 380.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20346808 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including those related to "1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine," have been detailed in studies aiming to develop novel compounds with potential biological activities. For instance, Rajkumar et al. (2014) described a highly useful synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal potentials of piperazine derivatives. For example, the synthesis and antibacterial activity of piperazine analogues containing [1, 3, 4]-oxadiazole ring have been investigated, revealing phenyl substituted chloro and hydroxy functional derivatives possess better activity towards Gram-positive and Gram-negative bacteria (Kottakki et al., 2020).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Structure-activity relationship studies led to the identification of potent antidiabetic agents that significantly improved glucose tolerance without any side event or hypoglycemic effect, providing a basis for clinical investigations (Le Bihan et al., 1999).
Antidepressant and Anxiolytic Effects
The design, synthesis, and pharmacological evaluation of novel derivatives with potential antidepressant and anxiolytic activities have also been explored. Kumar et al. (2017) synthesized a series of compounds showing significant antidepressant and antianxiety activity, highlighting the therapeutic potential of these derivatives (Kumar et al., 2017).
Anticancer Activity
The synthesis and evaluation of 4-nitroimidazole derivatives for their anticancer activity have been reported, with certain compounds exhibiting potent anticancer effects against various human cancer cell lines. This research underscores the significance of imidazole derivatives in the development of new anticancer agents (Al-Soud et al., 2021).
Properties
IUPAC Name |
1-[2-(4-phenyl-5-thiophen-3-ylimidazol-1-yl)ethyl]-4-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S/c1-18(2)25-12-9-24(10-13-25)11-14-26-17-23-21(19-6-4-3-5-7-19)22(26)20-8-15-27-16-20/h3-8,15-18H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDTIKKTKKRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN2C=NC(=C2C3=CSC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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